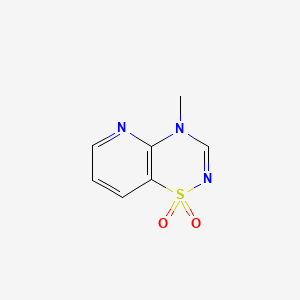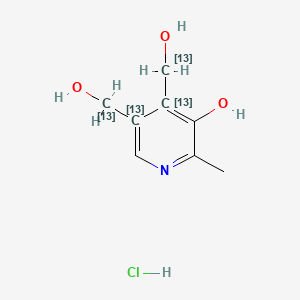
Estrone-N-O-C1-amido
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound specifically binds to estrogen receptor α (ERα) and forms a complex with the cIAP1 ligand Bestatin through a linker, leading to the creation of SNIPER . Estrone-N-O-C1-amido is primarily used for research purposes and has significant implications in the field of estrogen receptor studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Estrone-N-O-C1-amido involves the derivation from Estrone. The process typically includes the following steps:
Aromatization Reaction: This involves the conversion of 19-nor-4-androstenedione to Estrone using 3-sterone-delta 1-dehydrogenase in a solvent containing a hydrogen peroxide remover and an electron transfer acceptor.
Linker Attachment: The Estrone derivative is then linked to the cIAP1 ligand Bestatin to form the final compound.
Industrial Production Methods
The industrial production of this compound is not extensively documented, but it generally follows the principles of large-scale organic synthesis. The process involves:
Batch Processing: Utilizing large reactors to carry out the aromatization and linker attachment reactions.
Purification: Employing techniques such as crystallization, filtration, and chromatography to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Estrone-N-O-C1-amido undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution Reagents: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
Estrone-N-O-C1-amido has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in the study of estrogen receptors and their interactions with other molecules.
Biology: Employed in research on cellular signaling pathways and hormone regulation.
Medicine: Investigated for its potential therapeutic applications in hormone-related disorders and cancers.
Industry: Utilized in the development of new drugs and therapeutic agents targeting estrogen receptors.
Mécanisme D'action
Estrone-N-O-C1-amido exerts its effects by specifically binding to estrogen receptor α (ERα). The mechanism involves:
Binding: The compound binds to ERα, forming a hormone-receptor complex.
Dimerization: The hormone-bound receptors dimerize and translocate to the nucleus of the cell.
Gene Regulation: The dimerized receptors bind to estrogen response elements (ERE) on genes, regulating their expression and influencing cellular functions.
Comparaison Avec Des Composés Similaires
Estrone-N-O-C1-amido is unique in its specific binding to ERα and its ability to form a complex with the cIAP1 ligand Bestatin. Similar compounds include:
Estradiol: Another estrogen ligand with higher estrogenic potency.
Estriol: A weaker estrogen compared to Estrone and Estradiol.
Ethinylestradiol: A synthetic estrogen used in contraceptives.
This compound stands out due to its specific applications in research and its unique mechanism of action involving the formation of SNIPER complexes .
Propriétés
Formule moléculaire |
C20H26N2O3 |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
2-[(E)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]oxyacetamide |
InChI |
InChI=1S/C20H26N2O3/c1-20-9-8-15-14-5-3-13(23)10-12(14)2-4-16(15)17(20)6-7-18(20)22-25-11-19(21)24/h3,5,10,15-17,23H,2,4,6-9,11H2,1H3,(H2,21,24)/b22-18+/t15-,16-,17+,20+/m1/s1 |
Clé InChI |
BRIUPFOIZXODON-OHXOXDMJSA-N |
SMILES isomérique |
C[C@]1\2CC[C@H]3[C@H]([C@@H]1CC/C2=N\OCC(=O)N)CCC4=C3C=CC(=C4)O |
SMILES canonique |
CC12CCC3C(C1CCC2=NOCC(=O)N)CCC4=C3C=CC(=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Benzyl-3-thia-7,9-diazabicyclo[3.3.2]decan-10-one 3,3-dioxide](/img/structure/B12429295.png)
![5,9-Dimethyl-6-(2-methylbut-2-enoyloxy)-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B12429302.png)
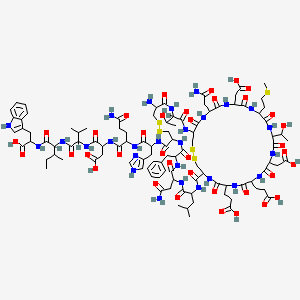
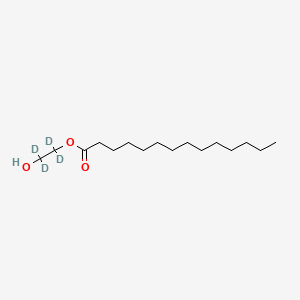
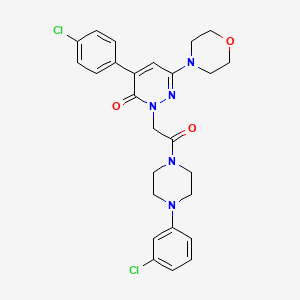
![(2S)-2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide](/img/structure/B12429331.png)
![(3-fluoro-2-pyrimidin-2-ylphenyl)-[(2R)-2-[[5-(trifluoromethyl)pyrazin-2-yl]amino]-7-azabicyclo[2.2.1]heptan-7-yl]methanone](/img/structure/B12429332.png)
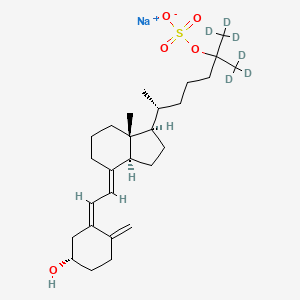
![N-[4-[4-[5-(4-bromophenyl)-2-(2-chloroacetyl)-3,4-dihydropyrazol-3-yl]phenoxy]butyl]-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide](/img/structure/B12429335.png)
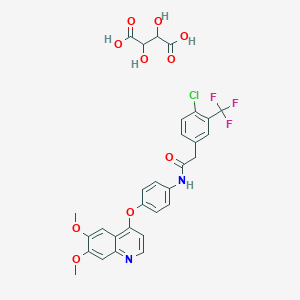

![9H-Xanthen-9-one, 2-[(2E)-3,7-dimethyl-2,6-octadienyl]-3,4,6,8-tetrahydroxy-1-(3-methyl-2-butenyl)-](/img/structure/B12429347.png)
